N-Bromo-L-glutamic acid
Description
N-Bromo-L-glutamic acid is a brominated derivative of L-glutamic acid, synthesized via bromination of N-phthaloyl-L-glutamic acid followed by methanolysis. This reaction produces a 2:1 mixture of threo- (2S,4S) and erythro- (2S,4R) diastereoisomers, which are separated through preferential lactonization of the threo isomer and differential solubility of the erythro isomer in water . The bromine atom at the nitrogen position enhances its reactivity, making it valuable as a brominating agent or chiral intermediate in organic synthesis. Its molecular formula is C₅H₈BrNO₄, with a molecular weight of ~226.03 g/mol (calculated from L-glutamic acid’s molecular weight + Br substitution).
Properties
CAS No. |
76780-16-0 |
|---|---|
Molecular Formula |
C5H8BrNO4 |
Molecular Weight |
226.03 g/mol |
IUPAC Name |
(2S)-2-(bromoamino)pentanedioic acid |
InChI |
InChI=1S/C5H8BrNO4/c6-7-3(5(10)11)1-2-4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11)/t3-/m0/s1 |
InChI Key |
LDJMFNCTIAGUDA-VKHMYHEASA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NBr |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Bromo-L-glutamic acid can be synthesized through the bromination of L-glutamic acid. The process typically involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure selective bromination at the nitrogen atom of the amino group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Bromo-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The bromine atom can participate in oxidation reactions, leading to the formation of different oxidation states.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can undergo reduction reactions to remove the bromine atom and revert to L-glutamic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Oxidation: Formation of brominated derivatives with higher oxidation states.
Substitution: Formation of substituted glutamic acid derivatives.
Reduction: Reversion to L-glutamic acid.
Scientific Research Applications
N-Bromo-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the selective bromination of compounds.
Biology: Investigated for its potential role in modulating neurotransmitter activity due to its structural similarity to L-glutamic acid.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Bromo-L-glutamic acid involves its interaction with biological molecules, particularly proteins and enzymes. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can result in the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The table below highlights key structural and functional differences between N-Bromo-L-glutamic acid and related glutamic acid derivatives:
Key Observations:
- Reactivity : The bromine atom in this compound confers electrophilic character, unlike the acetyl group in N-Acetyl-L-glutamic acid, which serves as a protecting group.
- Solubility: Monosodium L-glutamate and L-glutamic acid hydrochloride exhibit high water solubility due to ionic properties, whereas this compound’s solubility depends on stereochemistry (erythro isomer is more water-soluble) .
- Stereochemical Complexity : this compound’s diastereomers require specialized separation techniques (e.g., lactonization), contrasting with DL-glutamic acid’s racemic resolution methods .
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